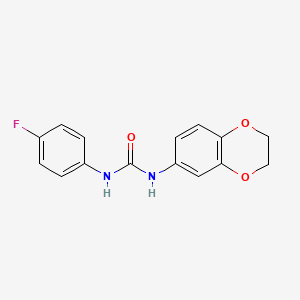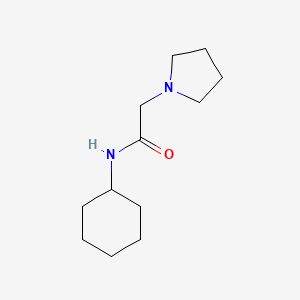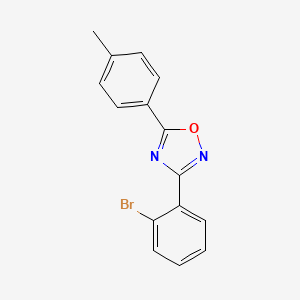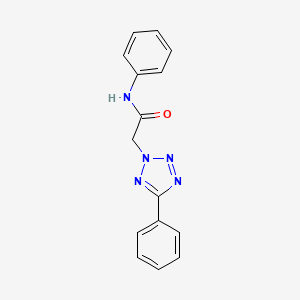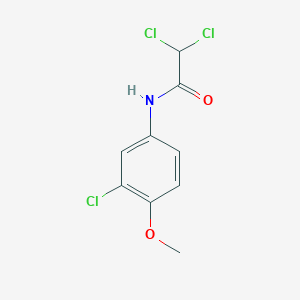![molecular formula C15H13N3O4 B5855471 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)
4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, commonly known as PNU-74654, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
PNU-74654 is a potent inhibitor of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, which is an enzyme involved in DNA repair. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors work by preventing the repair of DNA damage, leading to the death of cancer cells. PNU-74654 binds to the catalytic domain of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, inhibiting its activity and preventing the repair of DNA damage. This leads to the accumulation of DNA damage, which eventually leads to cell death.
Biochemical and Physiological Effects:
PNU-74654 has been shown to have significant biochemical and physiological effects. In cancer cells, PNU-74654 has been shown to induce DNA damage and cell death. In addition, PNU-74654 has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of PNU-74654 is its potency as a 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitor. This compound has been shown to be effective in inhibiting the activity of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate at low concentrations. However, one of the limitations of PNU-74654 is its solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of PNU-74654. One area of research is the development of new 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors that are more potent and have better solubility in water. Another area of research is the study of the combination of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors with other chemotherapy drugs for the treatment of cancer. In addition, there is a need for further research into the potential applications of 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of PNU-74654 involves the reaction of 4-aminophenyl acetate with 2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of di-tert-butyl dicarbonate and a subsequent deprotection step. This method yields a high purity of PNU-74654 with a yield of approximately 70%.
Applications De Recherche Scientifique
PNU-74654 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors such as PNU-74654 have shown promising results in the treatment of cancer, particularly in combination with other chemotherapy drugs. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors work by preventing the repair of DNA damage, leading to the death of cancer cells. PNU-74654 has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate inhibitors have been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)21-12-7-5-11(6-8-12)15(20)22-18-14(16)13-4-2-3-9-17-13/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDORJYUGCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

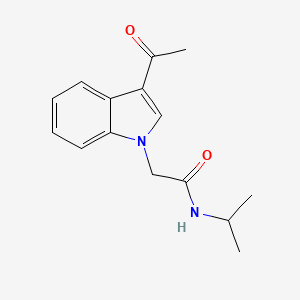
![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
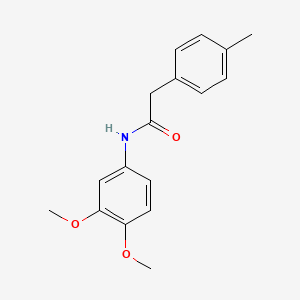
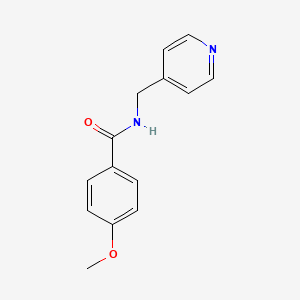
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
